molecular formula C13H16N2O B14373799 2-(Cyclohex-1-en-1-yl)-N-(pyridin-2-yl)acetamide CAS No. 91275-01-3

2-(Cyclohex-1-en-1-yl)-N-(pyridin-2-yl)acetamide

Cat. No.: B14373799
CAS No.: 91275-01-3
M. Wt: 216.28 g/mol
InChI Key: OWEZJVOYTXBIKW-UHFFFAOYSA-N
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Description

2-(Cyclohex-1-en-1-yl)-N-(pyridin-2-yl)acetamide is an organic compound that features a cyclohexene ring and a pyridine ring connected through an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohex-1-en-1-yl)-N-(pyridin-2-yl)acetamide typically involves the reaction of cyclohex-1-en-1-ylamine with pyridine-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is often stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohex-1-en-1-yl)-N-(pyridin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like alkyl halides or amines can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: N-oxides of the original compound.

    Reduction: Amine derivatives.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

2-(Cyclohex-1-en-1-yl)-N-(pyridin-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(Cyclohex-1-en-1-yl)-N-(pyridin-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Cyclohex-1-en-1-yl)-N-(pyridin-3-yl)acetamide
  • 2-(Cyclohex-1-en-1-yl)-N-(pyridin-4-yl)acetamide
  • 2-(Cyclohex-1-en-1-yl)-N-(pyridin-2-yl)ethanamide

Uniqueness

2-(Cyclohex-1-en-1-yl)-N-(pyridin-2-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

91275-01-3

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

2-(cyclohexen-1-yl)-N-pyridin-2-ylacetamide

InChI

InChI=1S/C13H16N2O/c16-13(10-11-6-2-1-3-7-11)15-12-8-4-5-9-14-12/h4-6,8-9H,1-3,7,10H2,(H,14,15,16)

InChI Key

OWEZJVOYTXBIKW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)CC(=O)NC2=CC=CC=N2

Origin of Product

United States

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